molecular formula C16H24N4O4 B8369048 Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-3-yl)carbamate

Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-3-yl)carbamate

Cat. No.: B8369048
M. Wt: 336.39 g/mol
InChI Key: JBWRUPXBRHVXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl methyl(1-(5-nitropyridin-2-yl)piperidin-3-yl)carbamate is a useful research compound. Its molecular formula is C16H24N4O4 and its molecular weight is 336.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-methyl-N-[1-(5-nitropyridin-2-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)18(4)13-6-5-9-19(11-13)14-8-7-12(10-17-14)20(22)23/h7-8,10,13H,5-6,9,11H2,1-4H3

InChI Key

JBWRUPXBRHVXPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tert-butyl methyl(piperidin-3-yl)carbamate (1.00 g, 4.67 mmol) in THF (25 mL) was added triethylamine (0.70 mL, 5.0 mmol) and 2-chloro-5-nitropyridine (500 mg, 3.1 mmol). The reaction mixture was then stirred at room temperature for 16 h, diluted with a saturated NaHCO3 solution and extracted with ethyl acetate. The combined organic layers were dried over anhydrous sodium sulfate and concentrated. Purification by column chromatography (silica, ethyl acetate/hexanes) afforded the desired product (1.03 g, 99%) as a yellow solid. ESI MS m/z 337 [C16H24N4O4+H]+
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

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